molecular formula C24H22N2O5 B12143540 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12143540
M. Wt: 418.4 g/mol
InChI Key: GCGXEURJFYTODY-UHFFFAOYSA-N
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Description

4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by three distinct substituents:

  • Furan-2-ylcarbonyl group: A furan-based acyl moiety at position 2.
  • 3-Propoxyphenyl group: A phenyl ring substituted with a propoxy chain at position 2.
  • Pyridin-4-ylmethyl group: A pyridine ring linked via a methyl group to the nitrogen atom at position 1.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H22N2O5/c1-2-12-30-18-6-3-5-17(14-18)21-20(22(27)19-7-4-13-31-19)23(28)24(29)26(21)15-16-8-10-25-11-9-16/h3-11,13-14,21,28H,2,12,15H2,1H3

InChI Key

GCGXEURJFYTODY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CC=NC=C3)O)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Core: This step involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride and a Lewis acid catalyst.

    Attachment of the Pyridine Ring: The pyridine ring is often introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, Lewis acids such as aluminum chloride.

Major Products

    Oxidation Products: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction Products: Formation of alcohols from carbonyl groups.

    Substitution Products: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its diverse functional groups and biological activity.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to engage in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Position 4 (Acyl Group)

  • Target compound : Furan-2-ylcarbonyl (electron-rich due to furan’s oxygen atom) .
  • Analog 1 () : Furan-2-ylcarbonyl (identical to target) .
  • Analog 3 () : 3-Fluoro-4-methylbenzoyl (introduces fluorine and methyl groups, increasing lipophilicity and metabolic stability) .
  • Analog 4 () : Furan-2-carbonyl (identical to target) .

Position 5 (Aryl Group)

  • Target compound : 3-Propoxyphenyl (propoxy chain enhances hydrophobicity compared to shorter alkoxy groups) .
  • Analog 1 : 4-Hydroxy-3-methoxyphenyl (polar hydroxy and methoxy groups improve water solubility but reduce membrane permeability) .
  • Analog 3 : 4-Hydroxyphenyl (lacks alkoxy substituents, reducing steric hindrance) .

Position 1 (N-Substituent)

  • Target compound : Pyridin-4-ylmethyl (pyridine’s nitrogen may participate in hydrogen bonding) .
  • Analog 1 : 3-Methoxypropyl (ether chain increases flexibility but reduces aromatic interactions) .
  • Analog 3 : Furan-2-ylmethyl (furan’s lower basicity compared to pyridine alters electronic properties) .
  • Analog 4: 2-Morpholinoethyl (morpholine introduces a tertiary amine, enhancing solubility and target affinity) .

Table 1: Structural Comparison

Compound Position 4 (Acyl) Position 5 (Aryl) Position 1 (N-Substituent)
Target Compound Furan-2-ylcarbonyl 3-Propoxyphenyl Pyridin-4-ylmethyl
Analog 1 Furan-2-ylcarbonyl 4-Hydroxy-3-methoxyphenyl 3-Methoxypropyl
Analog 3 3-Fluoro-4-methylbenzoyl 4-Hydroxyphenyl Furan-2-ylmethyl
Analog 4 Furan-2-carbonyl 3-Methoxy-4-propoxyphenyl 2-Morpholinoethyl
Analog 5 Furan-2-carbonyl Pyridin-3-yl 5-Methylisoxazol-3-yl

Biological Activity

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound known for its diverse biological activity. This compound features a unique molecular structure characterized by a pyrrolone core and various aromatic and heterocyclic moieties, including furan and pyridine rings. Its molecular formula is C24H22N2O5C_{24}H_{22}N_{2}O_{5} with a molecular weight of approximately 418.4 g/mol, which contributes to its potential therapeutic applications.

Structural Characteristics

The compound's structure allows for various functional interactions due to the presence of multiple functional groups, making it a subject of interest in both chemical synthesis and biological research. The propoxy group enhances solubility and reactivity compared to similar compounds, making it particularly interesting for pharmaceutical applications.

Property Details
Molecular Formula C24H22N2O5
Molecular Weight 418.4 g/mol
IUPAC Name 3-(furan-2-carbonyl)-4-hydroxy-2-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-5-one

Biological Activities

Research indicates that 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits significant biological activities, potentially including:

The biological mechanisms underlying the activity of this compound are still under investigation. However, initial findings suggest that it may interact with various molecular targets through:

  • Hydrogen Bonding : The hydroxyl and carbonyl groups can form hydrogen bonds with target proteins.
  • π–π Stacking Interactions : Aromatic rings in the structure can engage in π–π stacking with other aromatic residues in proteins.
  • Hydrophobic Interactions : The propoxy group enhances hydrophobic interactions, potentially increasing binding affinity to target sites.

Case Studies

Several studies have explored the biological activity of compounds related to 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one:

  • Antitumor Studies :
    • A series of derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Results indicated that modifications to the pyrrolone core significantly influenced potency and selectivity against specific cancer types .
  • Mechanistic Studies :
    • Research involving cellular models demonstrated that certain derivatives could downregulate key proteins involved in cell cycle regulation and apoptosis, such as Mcl-1 and cyclin D1 .

Future Directions

Further research is warranted to elucidate the precise mechanisms through which 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects. Potential areas of exploration include:

  • In Vivo Studies : To confirm efficacy observed in vitro.
  • Mechanistic Pathway Elucidation : Detailed studies on how this compound interacts at the molecular level with different biological targets.
  • Structure–Activity Relationship (SAR) Studies : To optimize the compound for enhanced potency and selectivity.

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